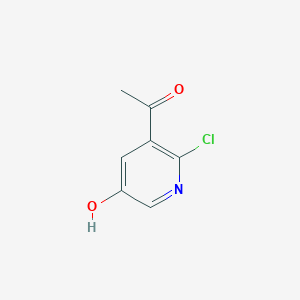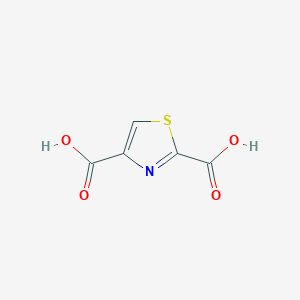![molecular formula C8H6BrNS B13659469 7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
7-(Bromomethyl)benzo[d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)benzo[d]isothiazole is a chemical compound that belongs to the class of benzo[d]isothiazoles. This compound is characterized by the presence of a bromomethyl group attached to the benzo[d]isothiazole ring. Benzo[d]isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)benzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole derivatives. One common method is the bromination of 7-methylbenzo[d]isothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and yield. The bromination reaction is carefully controlled to minimize side reactions and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-(Bromomethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzo[d]isothiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)benzo[d]isothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates for the treatment of various diseases.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]isothiazole: The parent compound without the bromomethyl group.
7-Methylbenzo[d]isothiazole: A similar compound with a methyl group instead of a bromomethyl group.
7-(Chloromethyl)benzo[d]isothiazole: A compound with a chloromethyl group instead of a bromomethyl group.
Uniqueness
7-(Bromomethyl)benzo[d]isothiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties. The bromomethyl group is more reactive than the methyl or chloromethyl groups, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C8H6BrNS |
|---|---|
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2 |
Clave InChI |
BZXHNKYIMWCWCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CBr)C=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/no-structure.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
